molecular formula C20H25FN2O2S B2832777 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-31-8

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2832777
CAS RN: 955777-31-8
M. Wt: 376.49
InChI Key: XSCJOOKSYGGCHH-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a tetrahydroquinoline ring, a propyl chain, and a benzenesulfonamide group. The 4-fluoro substituent indicates that a fluorine atom is attached to the fourth carbon of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Intramolecular Cyclization to Fluorinated Derivatives : A study demonstrated the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, highlighting the use of sulfonamide moieties for the production of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives in high yields (Ichikawa et al., 2006).

Antitumor Activity

  • Tetrahydroquinoline Derivatives as Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety were synthesized and found to exhibit potent in vitro antitumor activity, with some compounds showing higher efficacy than Doxorubicin, a reference drug. This indicates the potential of these derivatives in cancer therapy (Alqasoumi et al., 2010).

Molecular Interaction Studies

  • Interactions with Human Carbonic Anhydrases : Research into the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed that certain derivatives could significantly inhibit specific isoforms of the enzyme, suggesting applications in designing selective inhibitors for therapeutic use (Bruno et al., 2017).

Biotransformation Studies

  • Metabolism of Novel Receptor Antagonists : A study on the metabolism of a novel 5-HT7 receptor antagonist highlights the compound's high clearance rate, providing insights into its biotransformation which is crucial for understanding its pharmacokinetics and designing more effective drugs (Słoczyńska et al., 2018).

Fluorescence and Detection Applications

  • Fluorophores for Zinc(II) Detection : The synthesis and characterization of fluorophores specific for Zinc(II) detection emphasize the role of sulfonamide derivatives in developing sensitive probes for biological and environmental monitoring (Kimber et al., 2001).

Pharmacological Potential

  • Human Beta3 Adrenergic Receptor Agonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were identified as potent and selective agonists of the human beta3 adrenergic receptor, suggesting their utility in treating metabolic disorders (Parmee et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

4-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCJOOKSYGGCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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